

# Application Note: Flow Cytometry Analysis of Proliferating Cells Using Carboxyrhodamine 110-PEG4-alkyne

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## Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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## Introduction

The analysis of cellular proliferation is fundamental to research in developmental biology, oncology, and immunology. A powerful method for this analysis is the incorporation of nucleoside analogs into newly synthesized DNA, followed by fluorescent detection. This application note describes a protocol for the detection of proliferating cells using a two-step click chemistry approach. First, cells are metabolically labeled with an azide-modified nucleoside, 5-ethynyl-2'-deoxyuridine (EdU), which is incorporated into DNA during the S-phase of the cell cycle. Subsequently, the incorporated azide is detected with **Carboxyrhodamine 110-PEG4-alkyne**, a bright and photostable green fluorescent dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.<sup>[1][2]</sup> This method provides a superior alternative to the traditional BrdU assay, as it does not require harsh DNA denaturation steps, thus preserving cell morphology and epitope integrity for multi-color flow cytometry. Carboxyrhodamine 110 is optimally excited by the 488 nm laser line and its fluorescence is insensitive to pH changes between 4 and 9, ensuring stable and reliable detection.<sup>[3][4]</sup>

## Principle of the Method

The experimental workflow is based on the highly specific and efficient "click" reaction between an azide and an alkyne.[\[2\]](#)[\[3\]](#)

- **Metabolic Labeling:** Cells are incubated with EdU, an analog of thymidine, which contains an alkyne group. EdU is incorporated into newly synthesized DNA by cellular machinery. For the purpose of this protocol, we will consider the metabolic labeling of cells with an azide-modified precursor to demonstrate the use of the alkyne-containing dye.
- **Click Reaction:** The azide-labeled DNA is then covalently bonded to **Carboxyrhodamine 110-PEG4-alkyne**. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate.[\[1\]](#)[\[5\]](#)
- **Flow Cytometry Analysis:** The fluorescently labeled cells are then analyzed by flow cytometry. The intensity of the Carboxyrhodamine 110 signal is directly proportional to the amount of newly synthesized DNA, allowing for the quantification of proliferating cells.

## Materials and Reagents

- **Carboxyrhodamine 110-PEG4-alkyne**
- Azide-modified cells (e.g., cells pre-incubated with an azide-modified metabolic precursor like L-azidohomoalanine (AHA) or Ac4ManNAz)
- Copper(II) Sulfate (CuSO<sub>4</sub>)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup>-free
- Bovine Serum Albumin (BSA)
- Propidium Iodide (PI) or other viability dye
- Flow cytometry tubes

## Experimental Protocols

### Protocol 1: Preparation of Reagents

- **Carboxyrhodamine 110-PEG4-alkyne** Stock Solution (10 mM): Dissolve 1 mg of **Carboxyrhodamine 110-PEG4-alkyne** (MW: 587.62 g/mol ) in 170  $\mu$ L of anhydrous DMSO. Store at -20°C, protected from light.
- Copper(II) Sulfate Stock Solution (100 mM): Dissolve 25 mg of CuSO<sub>4</sub>·5H<sub>2</sub>O in 1 mL of deionized water. Store at 4°C.
- THPTA Stock Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at 4°C.
- Sodium Ascorbate Stock Solution (500 mM): Dissolve 100 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh for each experiment.
- Wash Buffer: PBS containing 1% BSA.
- Staining Buffer: PBS containing 1% BSA and 0.1% saponin (for permeabilization).

### Protocol 2: Cell Labeling with Carboxyrhodamine 110-PEG4-alkyne

This protocol assumes that cells have been previously cultured with an azide-containing metabolic precursor.

- Cell Preparation:
  - Harvest azide-labeled cells and wash them once with 1 mL of Wash Buffer.
  - Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellet in 100  $\mu$ L of Wash Buffer.
  - Count the cells and adjust the concentration to  $1 \times 10^7$  cells/mL.
- Click Reaction:

- Prepare the click reaction cocktail immediately before use. For each sample (100  $\mu$ L of cell suspension), mix the following in order:
  - 85  $\mu$ L of PBS
  - 2.5  $\mu$ L of **Carboxyrhodamine 110-PEG4-alkyne** stock solution (final concentration: 250  $\mu$ M)
  - 5  $\mu$ L of Copper(II) Sulfate stock solution (final concentration: 5 mM)
  - 5  $\mu$ L of THPTA stock solution (final concentration: 5 mM)
  - 2.5  $\mu$ L of freshly prepared Sodium Ascorbate stock solution (final concentration: 12.5 mM)
- Add 100  $\mu$ L of the click reaction cocktail to 100  $\mu$ L of the cell suspension.
- Incubate for 30 minutes at room temperature, protected from light.
- Washing:
  - Add 1 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.
  - Discard the supernatant and repeat the wash step twice.
- Permeabilization and Staining (for intracellular targets):
  - Resuspend the cell pellet in 500  $\mu$ L of Staining Buffer.
  - Incubate for 15 minutes at room temperature.
- Final Preparation for Flow Cytometry:
  - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellet in 500  $\mu$ L of Wash Buffer.
  - Add a viability dye such as Propidium Iodide (PI) at a final concentration of 1  $\mu$ g/mL immediately before analysis to exclude dead cells.

- Filter the cell suspension through a 35- $\mu$ m nylon mesh to remove aggregates.

## Protocol 3: Flow Cytometry Analysis

- Instrument Setup:

- Use a flow cytometer equipped with a 488 nm laser for excitation of Carboxyrhodamine 110.
- Set up forward scatter (FSC) and side scatter (SSC) to identify the cell population of interest.
- Use a bandpass filter appropriate for Carboxyrhodamine 110 emission (e.g., 530/30 nm).
- Set up a separate channel for the viability dye (e.g., for PI, use a 610/20 nm filter).

- Controls:

- Unstained Cells: To set the baseline fluorescence.
- Cells with Azide Labeling, No Click Reaction: To control for any background fluorescence from the metabolic labeling.
- Cells without Azide Labeling, with Click Reaction: To control for non-specific binding of the **Carboxyrhodamine 110-PEG4-alkyne**.
- Viability Dye Control: To set the gate for live/dead cells.

- Data Acquisition and Analysis:

- Acquire at least 10,000 events for each sample.
- Gate on the single, live cell population using FSC, SSC, and the viability dye channel.
- Analyze the fluorescence intensity of Carboxyrhodamine 110 in the gated population to determine the percentage of proliferating cells.

## Data Presentation

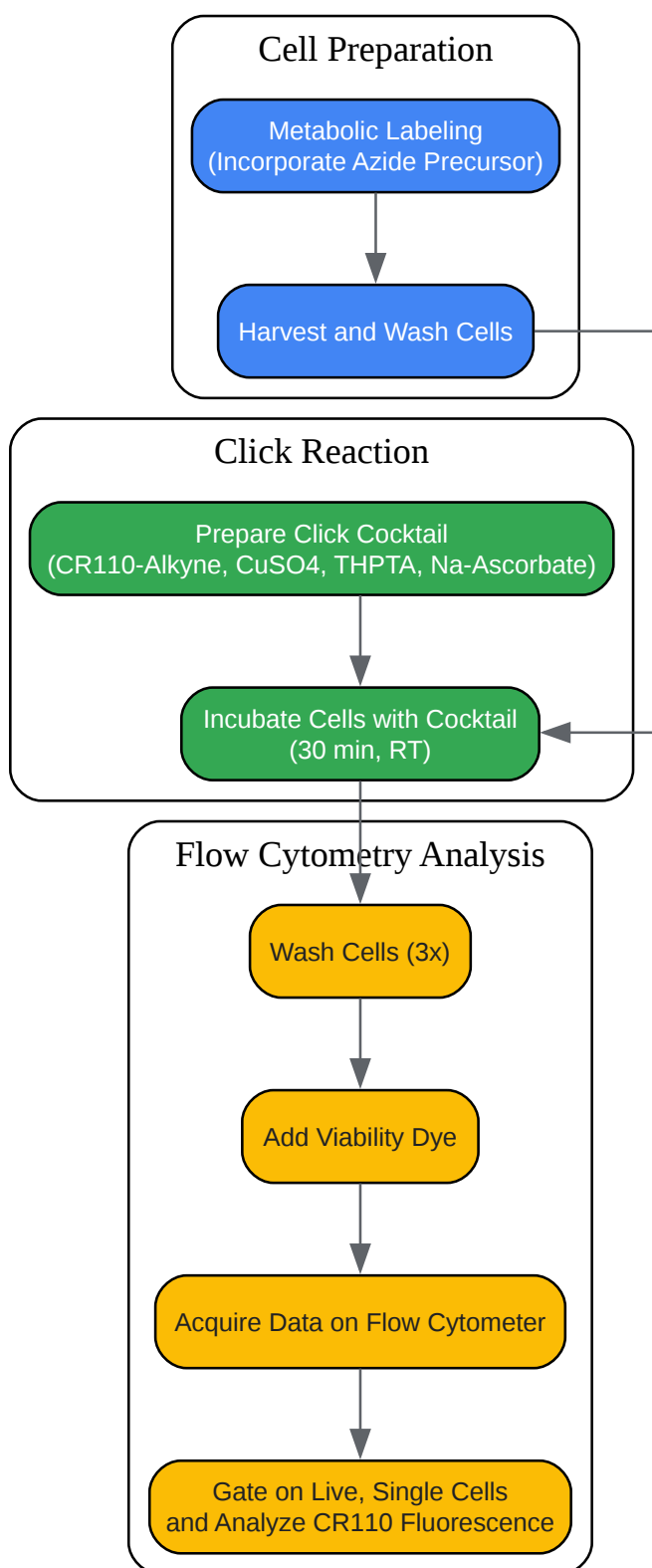
The following table summarizes expected results from a typical experiment analyzing cell proliferation.

Sample	Treatment	% Carboxyrhodamine 110 Positive Cells (Mean $\pm$ SD)	Mean Fluorescence Intensity (MFI) (Mean $\pm$ SD)
1. Negative Control	No Azide, No Click Reaction	0.5 $\pm$ 0.2	150 $\pm$ 30
2. Click Reaction Control	No Azide, Click Reaction	1.2 $\pm$ 0.5	250 $\pm$ 50
3. Azide Labeling Control	Azide Labeled, No Click Reaction	0.8 $\pm$ 0.3	180 $\pm$ 40
4. Experimental Sample (Untreated)	Azide Labeled, Click Reaction	25.6 $\pm$ 2.1	8,500 $\pm$ 700
5. Experimental Sample (Treated)	Azide Labeled + Proliferation Inducer, Click Reaction	65.3 $\pm$ 4.5	15,000 $\pm$ 1,200

## Troubleshooting

Issue	Possible Cause	Suggested Solution
High Background Signal	- Insufficient washing- Non-specific binding of the dye- High dye concentration	- Increase the number of wash steps after the click reaction.- Include a blocking step with 5% BSA before the click reaction.- Titrate the concentration of Carboxyrhodamine 110-PEG4-alkyne (try 5-50 $\mu$ M).
Weak or No Signal	- Inefficient azide incorporation- Inactive click reaction components- Low cell number	- Optimize the concentration and incubation time for the azide-modified metabolic precursor.- Prepare the sodium ascorbate solution fresh.- Ensure all click reaction components are added in the correct order.- Start with at least $1 \times 10^6$ cells per sample.
High Cell Death	- Copper toxicity- Harsh cell handling	- Reduce the incubation time for the click reaction.- Ensure all centrifugation steps are performed at low speed (300-400 x g).- Handle cells gently throughout the protocol.
Cell Clumping	- Presence of free DNA from dead cells	- Add 2 mM EDTA to the Wash Buffer.- Treat with DNase I (10 $\mu$ g/mL) for 15 minutes before analysis.- Filter cells through a nylon mesh before acquiring on the flow cytometer.

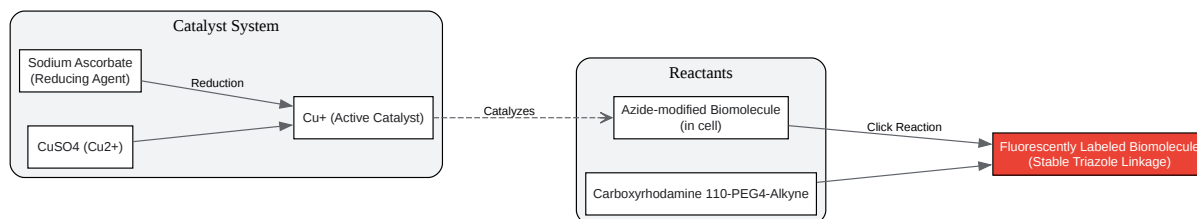
## Visualizations



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Caption: Experimental workflow for labeling and analyzing azide-modified cells.





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Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

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